Methyl 2-cyclopropylacrylate
Description
Methyl 2-cyclopropylacrylate (C₇H₁₀O₂) is an acrylate ester featuring a cyclopropane ring directly attached to the α-carbon of the acrylate group. This structure introduces significant steric strain due to the cyclopropane ring, enhancing its reactivity in ring-opening reactions and cycloadditions. Cyclopropane-containing acrylates are primarily utilized in pharmaceutical synthesis, leveraging their strained rings to construct complex heterocycles and bioactive molecules .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 2-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(6-3-4-6)7(8)9-2/h6H,1,3-4H2,2H3 |
InChI Key |
XRGJLCRYJCFDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropylacrylate can be synthesized through several methods. One common method involves the esterification of cyclopropylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl cyclopropylacrylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Radical Polymerization
Methyl 2-cyclopropylacrylate undergoes radical polymerization under free radical initiation, analogous to methacrylates but with reduced polymerization shrinkage.
-
Mechanism : Initiated by azo compounds (e.g., azobisisobutyronitrile) or peroxides, the reaction involves chain-growth polymerization. The cyclopropyl ring’s strain enhances reactivity, enabling cross-linking while minimizing shrinkage .
-
Advantages :
-
Conditions :
Table 1: Radical Polymerization of this compound
| Parameter | Details | Reference |
|---|---|---|
| Initiator | Azo compounds, peroxides | |
| Shrinkage | Minimal (< methacrylates) | |
| Applications | Dental cements, composites |
Copolymerization with Methacrylates
This compound copolymerizes with methacrylates (e.g., methyl methacrylate) to modulate polymer properties.
Table 2: Copolymerization with Methacrylates
| Monomer Pair | Resulting Polymer Properties | Reference |
|---|---|---|
| MMA + Cyclopropyl acrylate | Reduced shrinkage, tunable strength |
Substitution and Functionalization
The cyclopropyl group and ester moiety enable substitution reactions :
-
Nucleophilic Attack : The strain in the cyclopropyl ring allows ring-opening or substitution under specific conditions .
-
Electrophilic Substitution : Possible at the acrylate α-carbon, though less common due to steric hindrance .
Analytical Data
Key analytical techniques for reaction characterization include:
-
HRMS : Verifies molecular formulas (e.g., calcd for C19H19N2O2[M+H]+: 307.1441) .
-
Column Chromatography : Purifies reaction products (e.g., silica gel with petroleum ether/ethyl acetate) .
Table 4: Analytical Data for Reaction Products
| Technique | Key Findings | Reference |
|---|---|---|
| HRMS | Confirms molecular weight (e.g., 307.1441 vs. 307.1442) | |
| NMR | Assigns Z configuration via coupling constants (e.g., 7.1 Hz for J values) |
Scientific Research Applications
Methyl 2-cyclopropylacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: This compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those with cyclopropyl groups that enhance biological activity.
Material Science: This compound is employed in the development of advanced materials with specific properties such as high strength and flexibility.
Mechanism of Action
The mechanism of action of methyl cyclopropylacrylate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with unique properties. The cyclopropyl group provides rigidity and stability to the polymer structure, enhancing its mechanical properties .
Comparison with Similar Compounds
Methyl 2-Chloro-2-cyclopropylideneacetate
- Structure : Chlorine substituent at the α-position adjacent to the cyclopropane ring.
- Synthesis : Prepared via advanced methods involving Grignard reagents and Michael additions .
- Applications: Key intermediate in synthesizing spirocyclopropaneoxazolines, tetrahydroquinazolinones, and Tadalafil analogs .
- Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, facilitating nucleophilic attacks and cycloadditions .
Methyl Methacrylate (MMA)
- Structure : Lacks cyclopropane; simpler methacrylate ester.
- Physical Properties : Boiling point = 101°C, density = 0.94 g/cm³ .
- Applications : Industrial-scale production of poly(methyl methacrylate) (PMMA) for adhesives, coatings, and medical devices .
- Comparison : Unlike Methyl 2-cyclopropylacrylate, MMA’s unstrained structure limits its utility in ring-opening reactions but enhances polymerizability .
Methyl 2-Amino-2-cyclopropylacetate Hydrochloride
2-Isopropyl-2-Adamantyl Methacrylate
- Structure : Bulky adamantyl group increases thermal stability.
- Properties : Boiling point = 329.3°C (predicted), melting point = 38–42°C .
- Applications : Used in high-performance polymers for photoresists and advanced materials .
Data Tables
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₇H₁₀O₂ | 126.15 | N/A | Cyclopropane, acrylate |
| Methyl 2-chloro-2-cyclopropylideneacetate | C₆H₇ClO₂ | 146.57 | N/A | Cyclopropane, chloro, ester |
| Methyl methacrylate | C₅H₈O₂ | 100.12 | 101 | Methacrylate ester |
| Methyl 2-amino-2-cyclopropylacetate HCl | C₆H₁₂ClNO₂ | 165.62 | N/A | Cyclopropane, amino, ester |
| 2-Isopropyl-2-adamantyl methacrylate | C₁₇H₂₆O₂ | 262.39 | 329.3 (predicted) | Adamantyl, methacrylate |
*Theoretical data inferred from analogs.
Research Findings and Key Differences
- Synthetic Utility : this compound analogs are pivotal in constructing strained intermediates for drug discovery. For example, methyl 2-chloro-2-cyclopropylideneacetate enables the synthesis of Tadalafil analogs via Diels-Alder reactions .
- Reactivity vs. Stability : Cyclopropane-containing acrylates exhibit higher reactivity than linear esters like MMA, but this comes at the cost of stability during storage and handling .
- Industrial vs. Niche Use : While MMA dominates industrial polymer markets, cyclopropane derivatives cater to specialized pharmaceutical and materials science applications .
Q & A
Basic: What are the recommended safety protocols for handling Methyl 2-cyclopropylacrylate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact . For prolonged exposure, use respirators with organic vapor cartridges in well-ventilated areas .
- Decontamination: Immediately wash contaminated skin with soap and water. Use emergency showers for large exposures . Contaminated clothing must be laundered separately to avoid cross-contamination .
- Storage: Store in airtight containers away from moisture and heat. Use non-sparking tools to prevent static discharge .
Basic: What synthetic methodologies are commonly used to prepare this compound?
Answer:
- Esterification: React 2-cyclopropylacrylic acid with methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification: Use fractional distillation or column chromatography to isolate the product. Confirm purity via NMR (¹H and ¹³C) and gas chromatography (GC) .
- Yield Optimization: Adjust molar ratios (e.g., 1:3 acid-to-methanol) and reflux duration (typically 6–12 hours) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- Purity Assessment: Use HPLC with UV detection (λ = 210 nm) and compare retention times against standards .
Advanced: How can researchers optimize the synthesis of this compound to improve enantiomeric purity?
Answer:
- Catalyst Screening: Test chiral catalysts (e.g., lipases or organocatalysts) in asymmetric esterification. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Effects: Compare polar aprotic solvents (e.g., THF) versus non-polar solvents (e.g., hexane) to stabilize transition states .
- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) may reduce racemization .
Advanced: How does the cyclopropane ring in this compound influence its stability under varying pH conditions?
Answer:
- Acidic Conditions: The cyclopropane ring undergoes strain-driven ring-opening at pH < 2, forming linear carboxylic acid derivatives. Monitor degradation via ¹H NMR (loss of cyclopropane protons) .
- Basic Conditions: Ester hydrolysis dominates at pH > 10. Quantify hydrolysis rates using kinetic studies (e.g., UV-Vis spectroscopy at 260 nm) .
- Stabilization Strategies: Use buffered solutions (pH 6–8) and inert atmospheres to minimize degradation during biological assays .
Advanced: What computational approaches can predict the reactivity of this compound in cycloaddition reactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. water) .
- Validation: Compare computed bond angles (e.g., C(10)-C(8)-C(7) = 112.79°) with crystallographic data .
Advanced: What mechanisms underlie the biological activity of this compound derivatives?
Answer:
- Glycine Receptor Modulation: Derivatives like Methyl 2-amino-2-cyclopropylacetate hydrochloride act as glycine analogs. Use patch-clamp electrophysiology to assess receptor binding .
- Enzyme Inhibition: Screen against cytochrome P450 isoforms using fluorometric assays. Measure IC₅₀ values via dose-response curves .
- Metabolic Stability: Perform hepatic microsome assays to evaluate oxidative metabolism .
Advanced: How should researchers address contradictory data in literature regarding the reactivity of this compound?
Answer:
- Systematic Review Framework: Apply PICOT criteria to categorize studies by Population (compound purity), Intervention (reaction conditions), and Outcome (yield/stability) .
- Meta-Analysis: Use random-effects models to aggregate data from heterogeneous studies (e.g., RevMan software) .
- Experimental Replication: Repeat key studies under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
